molecular formula C18H14F3N3O5S B583626 rac Toltrazuril-d3 Sulfoxide CAS No. 1346603-43-7

rac Toltrazuril-d3 Sulfoxide

Cat. No.: B583626
CAS No.: 1346603-43-7
M. Wt: 444.4
InChI Key: QWKYIPKCLAUFCM-BMSJAHLVSA-N
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Description

“rac Toltrazuril-d3 Sulfoxide” is a deuterium labeled Toltrazuril sulfoxide . Toltrazuril sulfoxide is a metabolite of Toltrazuril, an antiprotozoal agent . It is used in the treatment of Equine Protozoal Myeloencephalitis .


Synthesis Analysis

Toltrazuril is metabolized through sulfoxidation to toltrazuril sulfoxide (TZR-SO) and then to toltrazuril sulfone (TZR-SO2) . Following a single oral administration of TZR at 10 and 20 mg/kg to male pigs, the mean TZR concentration in plasma peaked at 4.24 and 8.18 µg/ml at 15.0 and 12.0 hr post-dose, respectively .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H11D3F3O5S . The molecular weight is 444.4 .


Chemical Reactions Analysis

Toltrazuril is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then metabolized to the reactive toltrazuril sulfone (TZR-SO2) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 444.4 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Analytical Methods and Solvent Applications

Analytical Methods in Antioxidant Activity The antioxidant activity of compounds, including potentially rac Toltrazuril-d3 Sulfoxide, is a critical area of research. A critical review by Munteanu and Apetrei (2021) details the major tests used to determine antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests. These tests are based on chemical reactions, and their applicability spans various fields, including food engineering, medicine, and pharmacy. The use of chemical methods alongside electrochemical methods can offer comprehensive insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Solvent Properties and Interactions of Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxide (DMSO), related to sulfoxides like this compound, is renowned for its beneficial properties, including low toxicity and environmental compatibility. It serves as a solvent in various domains such as medicine, biotechnology, electrochemistry, and laser physics. Kiefer, Noack, and Kirchner (2011) emphasize the significance of understanding the interactions, like hydrogen bonds and van der Waals forces, between DMSO and other substances. Such interactions impact the dissolution properties and the macroscopic solution behavior. Analyzing the molecular structure of DMSO and its interactions can illuminate the nature of these interactions and enhance our comprehension of the observed phenomena (Kiefer, Noack, & Kirchner, 2011).

Mechanism of Action

Target of Action

Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .

Mode of Action

This compound interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .

Biochemical Pathways

The conversion of this compound to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism

Pharmacokinetics

Following oral administration, this compound is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .

Result of Action

The result of the action of this compound is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac Toltrazuril-d3 Sulfoxide can be achieved by the oxidation of rac Toltrazuril-d3 with an oxidizing agent.", "Starting Materials": [ "rac Toltrazuril-d3", "Oxidizing agent (e.g. m-CPBA, H2O2, NaIO4)" ], "Reaction": [ "Dissolve rac Toltrazuril-d3 in a suitable solvent (e.g. DMSO, DMF)", "Add the oxidizing agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "Stir the reaction mixture at the same temperature for a suitable time period (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite, sodium thiosulfate)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable stationary phase and eluent system" ] }

CAS No.

1346603-43-7

Molecular Formula

C18H14F3N3O5S

Molecular Weight

444.4

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

QWKYIPKCLAUFCM-BMSJAHLVSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F

Synonyms

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; 

Origin of Product

United States

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